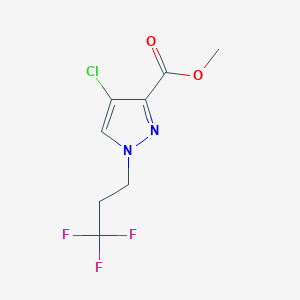

![molecular formula C18H18FN5O2 B2828181 N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-09-4](/img/structure/B2828181.png)

N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

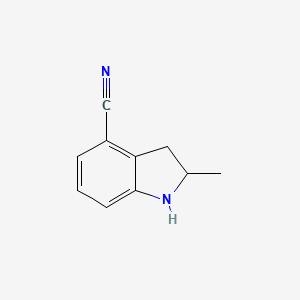

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the 1,2,3-triazole ring, a five-membered ring containing three nitrogen atoms, is a notable feature. This ring is aromatic and can participate in a variety of chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring is known to participate in a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and fluorophenyl groups could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s triazole and amide moieties contribute to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a candidate for further exploration in cancer therapy .

Antiviral Properties

The compound’s unique structure may interfere with viral replication. In vitro studies have demonstrated its inhibitory effects against RNA and DNA viruses, including influenza A and Coxsackie B4 virus. Its antiviral activity warrants further investigation for potential drug development .

Anti-Inflammatory Effects

The presence of the ethoxyphenyl group suggests anti-inflammatory potential. Researchers have observed reduced inflammatory markers in animal models treated with this compound. It may modulate cytokine production and inhibit inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antioxidant Activity

The triazole ring contributes to antioxidant properties. In cellular models, this compound scavenges free radicals and protects against oxidative stress. Its antioxidant effects could be harnessed for preventing age-related diseases and promoting overall health .

Antidiabetic Potential

Studies have explored the compound’s impact on glucose metabolism. It interacts with key enzymes involved in insulin signaling pathways. While more research is needed, it holds promise as an adjunct therapy for managing diabetes .

Antimicrobial Applications

The compound’s amide and phenyl groups hint at antimicrobial activity. Researchers have tested it against bacterial strains, including Gram-positive and Gram-negative bacteria. It exhibits moderate antibacterial effects, suggesting potential use in combination therapies or topical formulations .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-2-26-15-10-6-3-7-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-5-4-8-13(14)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNWYSUQRSAYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2828102.png)

![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)

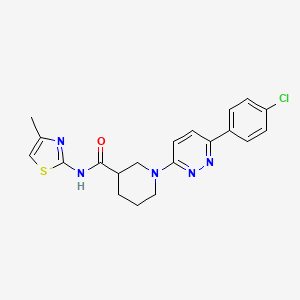

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2828105.png)

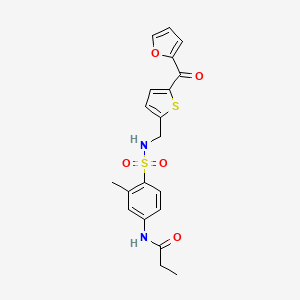

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2828110.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2828111.png)

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2828114.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

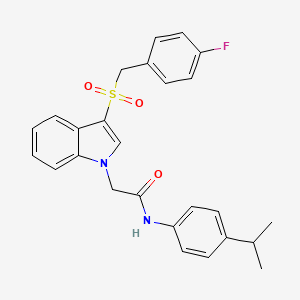

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)